molecular formula C17H21NO6 B15090067 Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B15090067
M. Wt: 335.4 g/mol
InChI Key: DECPXHPVIDJDTN-UHFFFAOYSA-N
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Description

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to an amino group, which is part of a 1,4-dioxaspiro[4.5]decane ring system. The compound’s molecular formula is C14H19NO5, and it is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a diol and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Protection of the Amino Group: The amino group is then protected using the carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with molecular targets through its functional groups. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can be compared with other similar compounds, such as:

    Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    Fmoc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    Ethyl 8-(tert-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate: An ester derivative with a Boc protecting group.

The uniqueness of this compound lies in its specific protecting group and the stability it provides during synthetic transformations.

Properties

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

8-(phenylmethoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C17H21NO6/c19-14(20)16(6-8-17(9-7-16)23-10-11-24-17)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20)

InChI Key

DECPXHPVIDJDTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C(=O)O)NC(=O)OCC3=CC=CC=C3)OCCO2

Origin of Product

United States

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